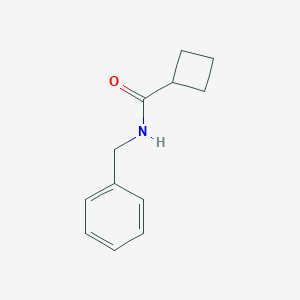![molecular formula C15H15N3O3S B325072 N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE](/img/structure/B325072.png)
N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE is a complex organic compound characterized by the presence of a thienylcarbonyl group, a hydrazino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE typically involves the reaction of 2-thiophenecarboxylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide
- 2-methyl-N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE
Uniqueness
N-{4-[N'-(THIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H15N3O3S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[4-[(thiophene-2-carbonylamino)carbamoyl]phenyl]propanamide |
InChI |
InChI=1S/C15H15N3O3S/c1-2-13(19)16-11-7-5-10(6-8-11)14(20)17-18-15(21)12-4-3-9-22-12/h3-9H,2H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
InChI Key |
OLNHFFOVVAUTDN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylsulfamoyl)phenyl]-4-methylbenzamide](/img/structure/B324992.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}benzamide](/img/structure/B324993.png)
![N-[4-(diethylsulfamoyl)phenyl]-3-methylbenzamide](/img/structure/B324994.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-4-biphenylcarboxamide](/img/structure/B324995.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B324997.png)
![1-[5-(3-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONYL]-4-METHYLPIPERIDINE](/img/structure/B324999.png)
![Methyl 3-[3-(4-morpholinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl ether](/img/structure/B325001.png)
![3-[3-(1-azepanylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B325004.png)
![[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B325005.png)
![5-(3-METHOXYPHENYL)-N~3~-(3-MORPHOLINOPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B325008.png)
![N-{4'-[(cyclopropylcarbonyl)amino]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}cyclopropanecarboxamide](/img/structure/B325010.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B325012.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-(2-naphthyloxy)acetamide](/img/structure/B325015.png)

